Butane, 2-methoxy-3-methyl-
Description
Nomenclature and Structural Elucidation of Butane (B89635), 2-methoxy-3-methyl-
A precise understanding of a chemical compound begins with its nomenclature and a clear depiction of its structure.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-methoxy-3-methylbutane . nih.govnist.gov This name precisely describes the molecular structure: a butane chain as the backbone, with a methoxy (B1213986) group (-OCH3) attached to the second carbon and a methyl group (-CH3) attached to the third carbon.
In academic literature and chemical databases, it is also referred to by other names and identifiers. Some common synonyms include:
Butane, 2-methoxy-3-methyl- nih.gov
Methyl 1,2-dimethylpropyl ether nih.gov
1,2-Dimethylpropyl methyl ether nih.gov
The compound is uniquely identified by its CAS Registry Number, which is 62016-49-3 . nist.govnist.gov
Interactive Data Table: Identifiers for 2-methoxy-3-methylbutane
| Identifier Type | Value |
| IUPAC Name | 2-methoxy-3-methylbutane |
| CAS Number | 62016-49-3 |
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| InChI | InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
| InChIKey | JPUDLQKLSRSRGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)OC |
Data sourced from PubChem and NIST WebBook. nih.govnist.gov
The structure of 2-methoxy-3-methylbutane allows for different spatial arrangements of its atoms due to rotation around its single bonds, a concept known as conformational analysis. chemistrysteps.com The rotation around the C2-C3 bond is of particular interest. Similar to butane, we can anticipate staggered and eclipsed conformations. libretexts.org The staggered conformations, where the substituents on adjacent carbons are maximally separated, are lower in energy and thus more stable. These include the anti conformation, where the largest groups (in this case, the isopropyl group and the methoxy group) are 180° apart, and the gauche conformations, where they are 60° apart. libretexts.org The eclipsed conformations, where the substituents are aligned, are higher in energy due to steric strain.
Furthermore, 2-methoxy-3-methylbutane possesses a chiral center at the second carbon atom (the carbon bonded to the methoxy group). This means it can exist as a pair of enantiomers: (R)-2-methoxy-3-methylbutane and (S)-2-methoxy-3-methylbutane. nih.gov These isomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific stereochemistry can be crucial in certain chemical reactions and biological interactions.
The compound also has constitutional isomers, which have the same molecular formula (C6H14O) but different connectivity of atoms. An example is 1-methoxy-3-methylbutane (also known as methyl isopentyl ether), where the methoxy group is on the first carbon of the iso-pentyl chain. nist.gov
Significance and Research Context of Branched Ethers in Organic Chemistry
Branched ethers, such as 2-methoxy-3-methylbutane, are significant in several areas of organic chemistry. Their branched nature can influence their physical properties, such as boiling point and solubility, compared to their linear counterparts. numberanalytics.com
In the context of organic synthesis, ethers are often employed as solvents due to their relative inertness and ability to dissolve a wide range of organic compounds. solubilityofthings.combritannica.com The specific structure of a branched ether can fine-tune its solvent properties for particular reactions. They are particularly useful in reactions involving organometallic reagents, such as Grignard reactions. solubilityofthings.com
Moreover, ethers can serve as intermediates in the synthesis of more complex molecules. smolecule.com The ether linkage can be cleaved under specific acidic conditions, allowing for further functional group transformations. numberanalytics.com Research into the synthesis of specific ethers, such as the etherification of isoamylenes, highlights their relevance in producing fuel additives and other valuable chemicals. acs.org While specific research on 2-methoxy-3-methylbutane is not extensively documented in readily available literature, its structural motifs are found in more complex molecules of interest in medicinal and materials science. The principles of its reactivity and synthesis are foundational to the broader field of organic chemistry. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
62016-49-3 |
|---|---|
Molecular Formula |
C6H14O |
Molecular Weight |
102.17 g/mol |
IUPAC Name |
2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
InChI Key |
JPUDLQKLSRSRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butane, 2 Methoxy 3 Methyl
Catalytic Alkylation Pathways for Butane (B89635), 2-methoxy-3-methyl- Formation
The acid-catalyzed addition of alcohols to alkenes is a cornerstone of ether synthesis, particularly in the industrial production of fuel oxygenates. This methodology can be adapted for the synthesis of Butane, 2-methoxy-3-methyl-.
Mechanistic Investigations of Acid-Catalyzed Reactions Involving Isobutylene (B52900) and Methanol (B129727)
The reaction of isobutylene with methanol to produce methyl tert-butyl ether (MTBE) serves as a well-understood model for the acid-catalyzed formation of ethers from alkenes. The mechanism commences with the protonation of the alkene's double bond by an acid catalyst, which generates a carbocation intermediate. This is followed by the nucleophilic attack of methanol on the carbocation. A final deprotonation step yields the ether.
For the synthesis of Butane, 2-methoxy-3-methyl-, the logical alkene precursors would be 3-methyl-1-butene (B165623) or 2-methyl-2-butene. In an acid-catalyzed reaction with methanol, the protonation of 3-methyl-1-butene would initially form a secondary carbocation. This intermediate can then undergo a hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation. chemistrysteps.com The subsequent attack by methanol on this rearranged, more stable carbocation leads to the formation of 2-methoxy-2-methylbutane (TAME), not Butane, 2-methoxy-3-methyl-. chemistrysteps.comchegg.com This rearrangement poses a significant challenge in selectively synthesizing the target compound via this route. To circumvent this, non-acidic catalysts like mercury acetate (B1210297), which proceed through a mercurinium ion intermediate not prone to rearrangement, could be employed in a process known as alkoxymercuration-demercuration. chemistrysteps.comlibretexts.org
Optimization of Catalytic Systems for Enhanced Yield and Selectivity
To enhance the yield and selectivity of etherification reactions, significant research has focused on optimizing catalytic systems. Solid acid catalysts are often preferred over liquid acids due to their ease of separation and reduced corrosive nature.
| Catalyst Type | Typical Examples | Key Advantages | Impact on Yield and Selectivity |
| Ion-Exchange Resins | Amberlyst-15, Amberlyst-16 | High acidity, good thermal stability. | Effective for tertiary ether synthesis like TAME and MTBE. researchgate.netgoogle.com Selectivity can be influenced by temperature and reactant ratios. |
| Zeolites | Y-zeolite, HZSM-5 | Shape selectivity, tunable acidity. | Can influence product distribution by controlling which molecules can access the active sites. google.comacs.org Modification with agents like phosphorus can alter acidity and improve selectivity for specific alkenes. researchgate.net |
| Heteropolyacids | Supported on silica (B1680970) or carbon | Strong Brønsted acidity. | High activity for etherification reactions. |
Reaction conditions also play a crucial role. For exothermic etherification reactions, lower temperatures generally favor higher equilibrium conversions. researchgate.net An excess molar ratio of alcohol to alkene is also often employed to maximize the conversion of the alkene. researchgate.netgoogle.comresearchgate.net
Etherification-Based Routes to Butane, 2-methoxy-3-methyl- and Analogues
The synthesis of ethers from alcohols, correctly termed etherification or dehydration, provides an alternative to alkene alkylation. It is important to distinguish this from esterification, which is the reaction of an alcohol with a carboxylic acid to form an ester. vaia.com
Reaction of Methanol with 3-Methylbutanol Under Acidic Conditions
To synthesize Butane, 2-methoxy-3-methyl-, the required alcohol precursor is 3-methyl-2-butanol (B147160). The reaction of 3-methylbutanol (isoamyl alcohol) with methanol would primarily yield 1-methoxy-3-methylbutane.
The acid-catalyzed reaction of 3-methyl-2-butanol with methanol likely proceeds via an Sɴ1 mechanism. missouri.edumasterorganicchemistry.com The hydroxyl group of the alcohol is first protonated by the acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This carbocation is susceptible to a hydride shift to form a more stable tertiary carbocation, which would then be attacked by methanol to yield 2-methoxy-2-methylbutane, similar to the outcome of the alkene addition route. missouri.edu If the secondary carbocation is attacked by methanol without rearrangement, the desired product, Butane, 2-methoxy-3-methyl-, would be formed. quora.com
Stereocontrol in Etherification Leading to Butane, 2-methoxy-3-methyl-
The carbon atom bonded to the hydroxyl group in 3-methyl-2-butanol is a chiral center. Consequently, Butane, 2-methoxy-3-methyl- can exist as a pair of enantiomers, (R)-2-methoxy-3-methylbutane and (S)-2-methoxy-3-methylbutane. nih.gov
When the synthesis proceeds through a planar Sɴ1 carbocation intermediate, the nucleophilic attack by methanol can occur from either face with equal probability. This results in a racemic mixture of the two enantiomers, meaning there is no stereocontrol. Achieving stereocontrol in such a reaction is challenging and would necessitate alternative synthetic strategies, such as those that proceed via an Sɴ2 mechanism, which typically involves inversion of stereochemistry.
Grignard Reaction Strategies for Ether Synthesis, Applied to Butane, 2-methoxy-3-methyl-
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including those with defined stereochemistry. masterorganicchemistry.comvaia.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com
A plausible Grignard-based approach to Butane, 2-methoxy-3-methyl- would be a modification of the Williamson ether synthesis. This would involve the deprotonation of 3-methyl-2-butanol using a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This alkoxide can then act as a nucleophile and react with a methyl halide, such as methyl iodide (CH₃I), in an Sɴ2 reaction to form the ether. masterorganicchemistry.comyoutube.com
This Sɴ2 pathway is advantageous for stereocontrol. If an enantiomerically pure form of 3-methyl-2-butanol is used as the starting material, the reaction with the methyl halide will proceed with inversion of configuration at the chiral center, allowing for the synthesis of a specific enantiomer of Butane, 2-methoxy-3-methyl-. However, since the chiral center is on the nucleophile (the alkoxide) and not the electrophile (the methyl halide), the configuration of the chiral center is retained in the final product.
Another Grignard-based strategy could involve the reaction of a Grignard reagent with an α-halo ether. For instance, the reaction of isopropylmagnesium bromide with 1-bromo-1-methoxyethane (B8645223) could potentially form the target ether. However, the synthesis of the required α-halo ether can be challenging. A more direct Grignard approach involves the carboxylation of a Grignard reagent with carbon dioxide, followed by other steps, which is a method for synthesizing carboxylic acids, not ethers. libretexts.org
| Reactant 1 | Reactant 2 | Base/Reagent | Product | Reaction Type |
| 3-methyl-2-butanol | Methyl Iodide | Sodium Hydride (NaH) | Butane, 2-methoxy-3-methyl- | Williamson Ether Synthesis (Sɴ2) |
| Isopropylmagnesium Bromide | 1-Bromo-1-methoxyethane | - | Butane, 2-methoxy-3-methyl- | Grignard Reaction |
Precursor Selection and Reaction Condition Optimization
The efficient synthesis of Butane, 2-methoxy-3-methyl-, also known as 2-methoxy-3-methylbutane, is highly dependent on the chosen synthetic route and the careful selection of precursors. Two prominent methods are the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene.
The Williamson ether synthesis, a classic SN2 reaction, involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.comlibretexts.org For 2-methoxy-3-methylbutane, two primary precursor combinations exist. The preferred route involves the reaction of a methyl halide with sodium 3-methyl-2-butoxide. This pathway is favored because it uses a primary (methyl) halide, which is highly reactive in SN2 reactions and minimizes the competing elimination reaction that is problematic with secondary alkyl halides. masterorganicchemistry.com
Table 1: Precursor Selection for Williamson Ether Synthesis of 2-methoxy-3-methylbutane
| Route | Alkoxide Precursor | Alkyl Halide Precursor | Primary Reaction | Competing Reaction | Viability |
|---|---|---|---|---|---|
| A | Sodium 3-methyl-2-butoxide | Iodomethane | SN2 Substitution | None | High |
| B | Sodium methoxide (B1231860) | 2-Iodo-3-methylbutane | SN2 Substitution | E2 Elimination | Low |
Reaction condition optimization for the Williamson synthesis is critical for maximizing yield. The formation of the alkoxide from the parent alcohol (3-methyl-2-butanol) is typically achieved using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com A milder variation uses silver oxide (Ag2O) as a base, allowing the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. libretexts.org
An alternative approach that avoids potential carbocation rearrangements is the alkoxymercuration-demercuration of 3-methyl-1-butene. chemistrysteps.com Direct acid-catalyzed addition of methanol to this alkene often leads to the formation of the more stable tertiary carbocation, resulting in the undesired isomer, 2-methoxy-2-methylbutane. chemistrysteps.com The alkoxymercuration reaction, using mercury(II) acetate in methanol followed by reduction with sodium borohydride, circumvents this issue by proceeding through a mercurinium ion intermediate, ensuring the Markovnikov addition of the methoxy (B1213986) group without rearrangement. libretexts.orgchemistrysteps.com
Table 2: General Reaction Condition Optimization for Williamson Ether Synthesis (Route A)
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0 °C to reflux | Balances reaction rate with minimizing potential side reactions. |
| Solvent | THF, DMF (anhydrous) | Polar aprotic solvents solvate the cation, leaving a reactive "naked" alkoxide nucleophile. |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of the alcohol to form the alkoxide. |
| Reactant Ratio | Slight excess of alkyl halide | Can help drive the reaction to completion, but may complicate purification. |
Side Reaction Analysis and Product Purity in Grignard Syntheses
While not the most direct method for ether formation, Grignard reagents are instrumental in multi-step syntheses for creating the necessary alcohol precursor for 2-methoxy-3-methylbutane. A viable pathway involves the reaction of an appropriate Grignard reagent with an aldehyde to form 3-methyl-2-butanol, which is subsequently etherified.
For instance, the reaction between isopropylmagnesium bromide and acetaldehyde (B116499) produces the desired 3-methyl-2-butanol. masterorganicchemistry.com However, this Grignard step is susceptible to several side reactions that can impact the purity of the intermediate alcohol and, consequently, the final ether product. acs.orgmnstate.edu
Key side reactions include:
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide precursor, leading to the formation of a hydrocarbon byproduct (e.g., 2,3-dimethylbutane (B166060) from isopropylmagnesium bromide).
Reduction: The Grignard reagent can act as a hydride source, reducing the aldehyde (acetaldehyde) to its corresponding primary alcohol (ethanol). This is more common with sterically hindered Grignard reagents. acs.org
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde to form an enolate. This consumes the reagent and reduces the yield of the desired secondary alcohol. mnstate.edu
The presence of these byproducts necessitates careful purification of the 3-methyl-2-butanol intermediate, typically through distillation, before proceeding to the etherification step. The purity of the Grignard reagent itself is also crucial, as any unreacted magnesium or moisture can initiate unwanted reactions. mnstate.edu
Table 3: Analysis of Side Reactions in the Grignard Synthesis of 3-methyl-2-butanol
| Side Reaction | Byproduct(s) | Cause | Impact on Purity | Mitigation Strategy |
|---|---|---|---|---|
| Wurtz Coupling | 2,3-Dimethylbutane | Reaction of Grignard reagent with unreacted isopropyl halide. | Introduces hydrocarbon impurity. | Slow addition of alkyl halide to magnesium; ensure complete Grignard formation. |
| Reduction | Ethanol | Grignard reagent acts as a reducing agent on the aldehyde. | Introduces primary alcohol impurity. | Use of low temperatures; select less sterically hindered Grignard reagents if possible. numberanalytics.com |
| Enolization | Acetaldehyde enolate | Grignard reagent acts as a base on the aldehyde. | Reduces yield; unreacted aldehyde remains. | Slow addition of Grignard reagent to the aldehyde at low temperatures. |
Novel Synthetic Approaches and Green Chemistry Principles in Butane, 2-methoxy-3-methyl- Production
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For the production of 2-methoxy-3-methylbutane, this involves exploring novel catalytic systems and adhering to the principles of green chemistry. mit.edupeptide.com
A significant novel approach is the catalytic etherification of alkenes using solid acid catalysts. The reaction of 3-methyl-1-butene with methanol can be performed using heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 16). researchgate.net These catalysts offer advantages over traditional homogeneous acid catalysts (like sulfuric acid) as they are easily separated from the reaction mixture, are reusable, and are generally less corrosive, which aligns with green chemistry principles. researchgate.net
The application of green chemistry principles provides a framework for evaluating and improving the synthesis of 2-methoxy-3-methylbutane: acs.orgopcw.org
Atom Economy: This principle favors reactions that incorporate the maximum amount of starting materials into the final product. The direct addition of methanol to 3-methyl-1-butene is highly atom-economical, theoretically reaching 100%. In contrast, the Williamson ether synthesis has a lower atom economy due to the formation of a salt byproduct (e.g., NaI). acs.org
Table 4: Atom Economy Comparison of Synthetic Routes
| Synthetic Route | Reaction | Formula Weight of Product | Sum of Formula Weights of Reactants | Atom Economy (%) |
|---|---|---|---|---|
| Alkene Addition | C₅H₁₀ + CH₄O → C₆H₁₄O | 102.17 | 70.13 + 32.04 = 102.17 | 100% |
| Williamson Synthesis | C₅H₁₁ONa + CH₃I → C₆H₁₄O + NaI | 102.17 | 110.15 + 141.94 = 252.09 | 40.5% |
Use of Catalysis: Green chemistry strongly advocates for catalytic reagents over stoichiometric ones. acs.org The use of solid acid catalysts or the Ag2O-mediated Williamson synthesis are examples of catalytic approaches that are preferable to using stoichiometric amounts of strong bases like NaH. libretexts.orgopcw.org
Reduce Derivatives: Synthetic routes should be designed to minimize the use of temporary modifying groups. acs.org The direct catalytic addition of methanol to an alkene is superior in this regard, as it avoids the separate steps of creating and isolating an alcohol intermediate and then converting it to an alkoxide, as required in the Williamson synthesis.
Safer Solvents and Auxiliaries: The ideal is to eliminate the use of solvents altogether. When necessary, greener solvents should be chosen. mit.edu While many ether syntheses rely on solvents like THF, research into solvent-free conditions using mechanochemistry or using greener alternatives like supercritical fluids represents a frontier in sustainable synthesis. mit.eduresearchgate.net
By embracing these novel approaches and green principles, the synthesis of Butane, 2-methoxy-3-methyl- can be made more efficient, less wasteful, and environmentally benign.
Chemical Reactivity and Transformation Pathways of Butane, 2 Methoxy 3 Methyl
Mechanisms of Dehydration Reactions of Butane (B89635), 2-methoxy-3-methyl- to Alkenes
The dehydration of Butane, 2-methoxy-3-methyl- is an elimination reaction that results in the formation of various alkenes through the removal of a molecule of methanol (B129727). This process is typically facilitated by strong acids. masterorganicchemistry.com
Under strong acidic conditions (e.g., using concentrated sulfuric acid or p-toluenesulfonic acid and heat), the dehydration of Butane, 2-methoxy-3-methyl- proceeds primarily through an E1 (Elimination, unimolecular) mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether's oxygen atom, which converts the methoxy (B1213986) group (-OCH₃) into a much better leaving group, methanol (-O⁺HCH₃).
The key steps are as follows:
Protonation of the Ether Oxygen: The oxygen atom of the methoxy group acts as a Lewis base, accepting a proton from the acid catalyst.
Formation of a Carbocation: The protonated ether undergoes heterolytic cleavage, where the methanol molecule departs, resulting in the formation of a secondary carbocation at the C2 position of the butane chain. This is the rate-determining step of the E1 mechanism. pearson.com
Carbocation Rearrangement: The initially formed secondary carbocation can undergo a rapid 1,2-hydride shift. A hydrogen atom from the adjacent C3 carbon migrates with its pair of electrons to the positively charged C2 carbon. This rearrangement produces a more stable tertiary carbocation at the C3 position. This pathway is highly favored due to the increased stability of tertiary carbocations over secondary ones. chemistrysteps.com
Deprotonation to Form Alkenes: A weak base (such as water, the conjugate base of the acid like HSO₄⁻, or another molecule of the ether) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. masterorganicchemistry.com
The acidic environment is crucial as it enables the formation of the carbocation intermediate, which is central to the E1 pathway. The absence of a strong nucleophile in high concentration ensures that elimination is favored over substitution. masterorganicchemistry.com
The regioselectivity of the elimination is determined by the structure of the carbocation intermediate and which adjacent proton is removed. Following the rearrangement to the more stable tertiary carbocation, deprotonation can occur from two different positions, leading to two primary alkene products.
Zaitsev's Rule: The elimination reaction generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. amazonaws.com In this case, removal of a proton from the C2 carbon results in the formation of 2,3-dimethyl-2-butene.
Hofmann Product: Removal of a proton from one of the methyl groups attached to the C3 carbon results in the formation of the less substituted alkene, 2,3-dimethyl-1-butene, which is typically the minor product. nptel.ac.in
The potential products from the dehydration are summarized in the table below.
Table 1: Potential Alkene Products from Dehydration of Butane, 2-methoxy-3-methyl- This table is generated based on established chemical principles of E1 elimination reactions.
| Intermediate Carbocation | Alkene Product | Product Name | Type | Expected Yield |
|---|---|---|---|---|
| Tertiary (post-rearrangement) | (CH₃)₂C=C(CH₃)₂ | 2,3-Dimethyl-2-butene | Tetrasubstituted (Zaitsev) | Major |
| Tertiary (post-rearrangement) | CH₂=C(CH₃)CH(CH₃)₂ | 2,3-Dimethyl-1-butene | Disubstituted (Hofmann) | Minor |
| Secondary (no rearrangement) | CH₃CH=C(CH₃)₂ | 3-Methyl-2-butene | Trisubstituted | Minor/Trace |
Stereoselectivity is a factor in reactions that can produce cis/trans isomers. However, the major product, 2,3-dimethyl-2-butene, does not have stereoisomers. The formation of 3-methyl-2-butene from the unrearranged carbocation also does not result in stereoisomers.
Oxidative Transformations of the Methoxy Group in Butane, 2-methoxy-3-methyl-
The oxidation of ethers like Butane, 2-methoxy-3-methyl- is generally less facile than the oxidation of alcohols but can be achieved using strong oxidizing agents or specific catalytic systems. smolecule.com The reaction typically involves the C-H bond adjacent to the ether oxygen.
Oxidative cleavage or transformation of Butane, 2-methoxy-3-methyl- can lead to a variety of oxygenated products. The primary site of attack is often the C-H bond at the C2 position, as it is activated by the adjacent oxygen atom.
Ketone Formation: Oxidation can lead to the formation of 3-methyl-2-butanone. This transformation involves the effective replacement of the methoxy group with a carbonyl group.
Ester Formation: In some cases, insertion of an oxygen atom can occur, leading to the formation of an ester, such as 1,2-dimethylpropyl formate.
Radical Pathways: Photochemical processes or reactions involving radical initiators can generate alkoxy radicals. For instance, a methoxy radical could be generated, or a carbon-centered radical could be formed by hydrogen atom transfer (HAT) from the C2 or C3 positions, leading to a cascade of reactions including fragmentation or coupling. rsc.org
While specific kinetic studies on Butane, 2-methoxy-3-methyl- are not widely available, research on analogous compounds provides insight into potential catalytic systems. Transition metal complexes are often employed to facilitate the oxidation of alkanes and ethers under milder conditions. researchgate.net
Manganese Catalysts: Manganese complexes have been shown to be effective catalysts for the oxidation of reactive alcohols with hydrogen peroxide. researchgate.net A proposed mechanism involves a high-valent manganyl (Mn=O) species that acts as the primary oxidant. Such systems could potentially oxidize the C-H bond at the C2 position of the ether.
Cerium-Based Photocatalysis: Recent advancements in photoredox catalysis have utilized cerium salts to generate reactive radicals for C-H functionalization. rsc.org For example, cerium-LMCT (Ligand-to-Metal Charge Transfer) catalysis can generate methoxy radicals from methanol, which can then participate in hydrogen atom abstraction. rsc.org This methodology could be applied to activate the C-H bonds in Butane, 2-methoxy-3-methyl-, initiating its transformation.
The kinetics of these reactions are complex, often depending on catalyst concentration, oxidant concentration, substrate, and temperature. The reactions may follow Michaelis-Menten-type kinetics, where the reaction rate plateaus at high substrate concentrations, indicating the formation of a catalyst-substrate complex. researchgate.net
Table 2: Representative Catalytic Systems for Ether and Alkane Oxidation This table summarizes catalytic systems studied for compounds structurally related to Butane, 2-methoxy-3-methyl-, illustrating potential transformation pathways.
| Catalyst System | Oxidant | Target Molecule Type | Potential Products | Reference |
|---|---|---|---|---|
| LMn(μ-O)₃MnL₂ | H₂O₂ | Reactive Alcohols/Ethers | Ketones, Acids | researchgate.net |
| CeCl₃ / TBACl | Light (Photocatalysis) | Alkanes (e.g., 2,3-dimethylbutane) | Aminated Alkanes, Functionalized Alkanes | rsc.org |
Nucleophilic Substitution Reactions Involving the Ether Bond of Butane, 2-methoxy-3-methyl-
The ether bond in Butane, 2-methoxy-3-methyl- can be cleaved by strong nucleophiles, typically in the presence of a strong acid. smolecule.com This reaction breaks the molecule into an alcohol and an alkyl halide.
The reaction with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) is a classic example of ether cleavage. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. Given that the methoxy group is attached to a secondary carbon, the reaction likely proceeds via an Sₙ1-like mechanism under strongly acidic conditions. libretexts.org
The Sₙ1 pathway involves the following steps:
Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (methanol).
Carbocation Formation: The C-O bond cleaves, and methanol departs, generating a secondary carbocation.
Rearrangement: As with dehydration, this secondary carbocation is prone to a 1,2-hydride shift to form the more stable tertiary carbocation.
Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻), a good nucleophile, attacks the carbocation.
Due to the rearrangement, the primary product would be the tertiary alkyl halide, 2-halo-2-methylbutane, along with methanol. A smaller amount of the secondary halide, 2-halo-3-methylbutane, may form from the attack on the unrearranged carbocation.
Table 3: Products of Nucleophilic Substitution on Butane, 2-methoxy-3-methyl- with HX This table outlines the expected products based on an Sₙ1 mechanism with carbocation rearrangement.
| Reagent | Carbocation Pathway | Alkyl Halide Product | Alcohol Product |
|---|---|---|---|
| HBr | Rearrangement (Major) | 2-Bromo-2-methylbutane | Methanol |
| HBr | No Rearrangement (Minor) | 2-Bromo-3-methylbutane (B93499) | Methanol |
| HI | Rearrangement (Major) | 2-Iodo-2-methylbutane | Methanol |
Reactivity with Various Nucleophiles
The ether bond in Butane, 2-methoxy-3-methyl- is susceptible to attack by strong nucleophiles, particularly in the presence of an acid catalyst. The oxygen atom of the ether can be protonated by a strong acid, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov
Commonly, strong hydrohalic acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are used to cleave ethers. pearson.com In the case of Butane, 2-methoxy-3-methyl-, reaction with a strong acid and a nucleophile would lead to the formation of an alcohol and an alkyl halide. The specific products will depend on the reaction mechanism (Sₙ1 or Sₙ2).
Another class of reagents capable of cleaving ethers are strong Lewis acids, such as boron tribromide (BBr₃). pearson.com These reagents activate the ether oxygen, facilitating nucleophilic attack by the bromide ion.
Furthermore, solvolysis reactions, where the solvent acts as the nucleophile, can also occur. For instance, the formation of Butane, 2-methoxy-3-methyl- itself can be achieved through the solvolysis of 2-bromo-3-methylbutane in methanol, where methanol is the nucleophile. pearson.com This indicates that under appropriate conditions, the reverse reaction, the cleavage of the ether by a nucleophilic solvent, is also feasible.
Below is a table summarizing the expected reactivity of Butane, 2-methoxy-3-methyl- with various nucleophiles.
| Nucleophile/Reagent | Reaction Type | Expected Products |
| Strong Acid (e.g., HI, HBr) | Ether Cleavage | 3-Methyl-2-butanol (B147160) and Methyl Halide, or 2-Iodo-3-methylbutane and Methanol |
| Lewis Acid (e.g., BBr₃) | Ether Cleavage | 3-Methyl-2-bromobutane and Methyl Bromide |
| Alcohols (in presence of acid) | Transetherification | Potential for exchange of the methoxy group |
| Water (in presence of acid) | Hydrolysis | 3-Methyl-2-butanol and Methanol |
Studies on Reaction Mechanism and Transition States
The mechanism of nucleophilic substitution reactions of ethers like Butane, 2-methoxy-3-methyl- can be either unimolecular (Sₙ1) or bimolecular (Sₙ2). The prevailing pathway is determined by several factors, including the structure of the ether, the nature of the nucleophile, and the reaction conditions. nih.gov
For a secondary ether such as Butane, 2-methoxy-3-methyl-, both Sₙ1 and Sₙ2 mechanisms are possible. pearson.com
Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate. Protonation of the ether oxygen would be followed by the departure of methanol to form a secondary carbocation at the 2-position of the butane chain. This carbocation would then be attacked by the nucleophile. The stability of this secondary carbocation is a key factor.
Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (the protonated methoxy group) departs. This mechanism is sensitive to steric hindrance. The attack would occur at the less sterically hindered carbon, which in this case would be the methyl carbon of the methoxy group.
Recent computational studies on BBr₃-assisted ether cleavage have suggested that for some ethers, the reaction may proceed through a novel bimolecular mechanism involving two ether–BBr₃ adducts, where one acts as a bromide donor.
The transition state in an Sₙ2 reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile and the leaving group are partially bonded. For an Sₙ1 reaction, the key transition state is the one leading to the formation of the carbocation intermediate. The relative energies of these transition states will determine the dominant reaction pathway.
Rearrangement Reactions and Isomerization Processes of Butane, 2-methoxy-3-methyl-
The potential for rearrangement and isomerization reactions of Butane, 2-methoxy-3-methyl- is primarily linked to the formation of carbocation intermediates, which can occur during acid-catalyzed reactions.
In the context of an Sₙ1 reaction, the initially formed secondary carbocation at the 2-position could potentially undergo a hydride shift from the adjacent carbon (position 3). This would lead to the formation of a more stable tertiary carbocation. Subsequent reaction with a nucleophile would result in a rearranged product. For example, in the solvolysis of 2-bromo-3-methylbutane, which can produce 2-methoxy-3-methylbutane, rearranged products are also observed, indicating the involvement of carbocation rearrangements. pearson.com
Isomerization of the double bond in isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) is known to occur during their etherification to produce fuel ethers. This suggests that under acidic conditions, the carbon skeleton of Butane, 2-methoxy-3-methyl- or its reaction intermediates could potentially undergo isomerization.
Exploration of Butane, 2-methoxy-3-methyl- as a Substrate in Complex Chemical Processes
The reactivity of the ether linkage allows for its conversion into other functional groups, making it a potential starting point for the synthesis of more elaborate structures. For instance, cleavage of the ether could yield 3-methyl-2-butanol, which can then be used in a variety of other synthetic transformations.
Stereochemical Considerations in Butane, 2 Methoxy 3 Methyl Research
Chirality and Stereoisomerism of Butane (B89635), 2-methoxy-3-methyl-
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. doubtnut.complutusias.com The key to the stereoisomerism of Butane, 2-methoxy-3-methyl- lies in its molecular structure, which contains two stereogenic centers. A stereogenic center, or chiral center, is typically a carbon atom bonded to four different groups. scsco.org.in
In the structure of Butane, 2-methoxy-3-methyl- (CH₃-CH(OCH₃)-CH(CH₃)-CH₃), both the second and third carbon atoms are stereogenic centers:
C2: Is bonded to a hydrogen atom (H), a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂).
C3: Is bonded to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group with a methoxy substituent (-CH(OCH₃)CH₃), and another methyl group that is part of the main butane chain.
The presence of two stereogenic centers means that the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of stereogenic centers. For Butane, 2-methoxy-3-methyl-, this results in 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. plutusias.comscsco.org.in
The four stereoisomers are:
(2R, 3R)-2-methoxy-3-methylbutane
(2S, 3S)-2-methoxy-3-methylbutane
(2R, 3S)-2-methoxy-3-methylbutane
(2S, 3R)-2-methoxy-3-methylbutane
The relationship between these isomers is detailed in the table below.
| Stereoisomer Pair | Relationship |
| (2R, 3R) and (2S, 3S) | Enantiomers |
| (2R, 3S) and (2S, 3R) | Enantiomers |
| (2R, 3R) and (2R, 3S) | Diastereomers |
| (2R, 3R) and (2S, 3R) | Diastereomers |
| (2S, 3S) and (2R, 3S) | Diastereomers |
| (2S, 3S) and (2S, 3R) | Diastereomers |
Enantioselective Synthesis of Butane, 2-methoxy-3-methyl-
Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer of a chiral product over the other. uoa.gr This is a crucial area of research, as different enantiomers of a molecule can have distinct biological activities and properties. The synthesis of a specific stereoisomer of Butane, 2-methoxy-3-methyl- would require a strategy that controls the stereochemistry at both the C2 and C3 positions.
A common strategy for such syntheses involves the use of chiral auxiliaries or catalysts. Research into the asymmetric synthesis of related chiral aldehydes provides a model for how this could be achieved. For instance, chiral alkoxy amines derived from amino acids like L-valinol have been used to create chiral metalloenamines. uoa.gr In these processes, a chiral molecule is temporarily incorporated into a reactant to create a chiral environment that directs the stereochemical course of a subsequent reaction. The key to high asymmetric induction is often a structural feature, such as a strategically placed methoxy group, that imparts rigidity to the transition state of the reaction. uoa.gr
Another powerful method involves the asymmetric nucleophilic addition of reagents to prochiral substrates. For example, the addition of silyl (B83357) enol ethers to isoquinolines in the presence of a chiral acylating agent derived from an amino acid can proceed with high diastereoselectivity. clockss.org This approach allows for the construction of a required carbon skeleton with a specific absolute configuration at a new stereocenter. clockss.org By analogy, a multi-step synthesis for a specific stereoisomer of Butane, 2-methoxy-3-methyl- would likely involve a key step where one of the chiral centers is set with high enantiomeric excess, followed by subsequent reactions that either preserve this stereochemistry or set the second chiral center in a controlled, diastereoselective manner.
Diastereomeric Interactions and Their Influence on Reaction Outcomes
Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. scsco.org.in This is because the spatial arrangement of atoms is different, leading to distinct intramolecular and intermolecular interactions. Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), the different energies and shapes of diastereomers allow them to be separated by standard laboratory techniques like chromatography or crystallization. clockss.org
These differences profoundly influence reaction outcomes. In a chemical reaction, diastereomeric transition states will have different energies, leading to different reaction rates. A reaction that produces a new stereocenter in a molecule that already contains one will often favor the formation of one diastereomer over the other. This is known as diastereoselective synthesis.
The level of diastereoselectivity depends on the steric and electronic interactions within the transition state. For example, in the asymmetric synthesis of chiral aldehydes using metalloenamines, the E/Z isomeric ratio of the lithiated enamine intermediates—which are diastereomeric—is a critical factor in determining the final enantiomeric excess of the product. uoa.gr The ability to control the geometry of such intermediates is fundamental to achieving a high degree of stereochemical control in the final product. Similarly, studies on related dihydroxy acids have shown that different diastereomers can exhibit varied reactivity with enzymes, highlighting how diastereomeric differences manifest in biological systems. researchgate.net
| Property | Enantiomers | Diastereomers |
| Physical Properties (m.p., b.p., solubility) | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |
| Reactivity with Achiral Reagents | Identical rates | Different rates |
| Reactivity with Chiral Reagents | Different rates | Different rates |
| Separation | Requires a chiral agent or method | Can be separated by standard techniques (e.g., chromatography) |
Stereochemical Analysis and Characterization Techniques for Butane, 2-methoxy-3-methyl-
Determining the specific stereochemistry of a compound like Butane, 2-methoxy-3-methyl- requires specialized analytical techniques. The primary method for structural elucidation, including stereochemistry, is Nuclear Magnetic Resonance (NMR) spectroscopy. uomustansiriyah.edu.iquou.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomers have distinct ¹H and ¹³C NMR spectra. Because the relative orientation of atoms is different, the chemical environments of the nuclei are non-equivalent, resulting in different chemical shifts and coupling constants. For complex molecules with multiple stereocenters, the ¹H NMR spectrum can serve as a unique fingerprint for each diastereomer. pnas.org To determine the enantiomeric excess (ee) of a sample, chiral shift reagents can be added. These reagents are chiral lanthanide complexes that bind to the molecule of interest, forming temporary diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net
Polarimetry: Enantiomers are optically active, meaning they rotate the plane of polarized light. A polarimeter can measure this rotation. While a non-zero optical rotation confirms the presence of a net excess of one enantiomer, the value itself is not always sufficient to determine the absolute configuration without comparison to a known standard.
Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate and quantify the different stereoisomers of Butane, 2-methoxy-3-methyl-. The differential interaction between the enantiomers/diastereomers and the chiral stationary phase leads to different retention times, allowing for both analytical quantification and preparative separation.
Mass Spectrometry (MS): While standard mass spectrometry does not typically distinguish between stereoisomers as they have the same mass, it is a crucial tool for confirming the molecular weight and formula of the compound. nist.gov
| Technique | Application for Stereochemical Analysis |
| NMR Spectroscopy | Distinguishes between diastereomers (different spectra). With chiral shift reagents, can quantify enantiomeric excess. |
| Polarimetry | Measures optical activity to confirm chirality and determine enantiomeric purity if the maximum rotation is known. |
| Chiral Chromatography (GC/HPLC) | Separates and quantifies all stereoisomers (both enantiomers and diastereomers). |
| Mass Spectrometry | Confirms molecular weight and elemental composition. nist.gov |
Advanced Analytical Chemistry Research for Butane, 2 Methoxy 3 Methyl
Chromatographic Method Development for Quantitative Analysis of Butane (B89635), 2-methoxy-3-methyl-
Chromatographic techniques are essential for the separation and quantification of Butane, 2-methoxy-3-methyl- from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and polarity.
Given its volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of Butane, 2-methoxy-3-methyl-. The development of a robust GC method requires careful selection of the column and optimization of detector parameters for maximum sensitivity and resolution. tuwien.at
For the separation of a relatively non-polar ether like Butane, 2-methoxy-3-methyl-, a non-polar stationary phase is generally the first choice. restek.com A common and effective option is a column coated with 100% dimethylpolysiloxane. nih.gov
Detector Optimization: The Flame Ionization Detector (FID) is the most common and effective detector for analyzing hydrocarbons and related organic compounds like ethers. chromatographyonline.com It offers high sensitivity and a wide linear range. Optimizing an FID involves adjusting the flow rates of hydrogen (fuel), air (oxidizer), and the make-up gas (typically nitrogen or helium). chromatographyonline.com
Gas Stoichiometry: The ratio of carrier gas to hydrogen to air is crucial for optimal FID operation. chromatographyonline.com A typical starting point is a 1:1 ratio for carrier gas to hydrogen and a 10:1 ratio for air to hydrogen. chromatographyonline.comchromatographyonline.com
Flow Rates: Lower gas flow rates can reduce background noise and improve detection limits, while higher flows may be necessary for analyzing high-concentration samples. chromatographyonline.com
Make-up Gas: The make-up gas flow rate significantly impacts analyte sensitivity and should be optimized, often starting at a 1:1 ratio with the fuel gas. chromatographyonline.com
A Thermal Conductivity Detector (TCD) could also be used as a universal detector, but it generally offers lower sensitivity than the FID for organic compounds. chromatographyonline.com
Table 1: Hypothetical Optimized GC-FID Parameters for Butane, 2-methoxy-3-methyl- Analysis
| Parameter | Value | Purpose |
| Column | ||
| Stationary Phase | 100% Dimethylpolysiloxane | Provides good separation for non-polar to moderately polar compounds. |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a good balance of efficiency and capacity. |
| Temperatures | ||
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min | A temperature program allows for the separation of compounds with different boiling points. lew.ro |
| Gases & Flow Rates | ||
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended to maintain optimal separation as temperature increases. chromatographyonline.com |
| Carrier Gas Flow | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column. |
| Detector (FID) | ||
| Hydrogen Flow | 30 mL/min | Optimized fuel gas flow. chromatographyonline.com |
| Air Flow | 300 mL/min | Optimized oxidizer flow. chromatographyonline.com |
| Make-up Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the detector flame. chromatographyonline.com |
| Injection | ||
| Injection Mode | Splitless | Suitable for trace analysis to ensure the entire sample reaches the column. chromatographyonline.com |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
While GC is the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be developed, particularly for non-volatile derivatives or when analyzing complex matrices where direct GC injection is problematic. libretexts.org For a non-polar compound like Butane, 2-methoxy-3-methyl-, a reversed-phase HPLC (RP-HPLC) method would be appropriate. nih.gov
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. libretexts.org The elution order is from most polar to least polar.
Stationary Phase: A C18 (octadecyl) column is the most common choice for RP-HPLC, offering excellent retention for non-polar analytes.
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is used. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with a range of polarities and to ensure that non-polar analytes like Butane, 2-methoxy-3-methyl- elute in a reasonable time with good peak shape. libretexts.org
Detection: Since Butane, 2-methoxy-3-methyl- lacks a chromophore, a standard UV-Vis detector is not suitable. A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be necessary. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both detection and identification capabilities. sigmaaldrich.com
Table 2: Hypothetical RP-HPLC Method Parameters for Butane, 2-methoxy-3-methyl-
| Parameter | Value/Description | Rationale |
| Column | ||
| Stationary Phase | C18-bonded silica (B1680970), 5 µm particle size | Standard for reversed-phase separation of non-polar compounds. nih.gov |
| Dimensions | 150 mm x 4.6 mm ID | Common analytical column dimensions. libretexts.org |
| Mobile Phase | ||
| Solvent A | Water | Polar component of the mobile phase. |
| Solvent B | Acetonitrile | Non-polar organic modifier. nih.gov |
| Gradient | 50% B to 100% B over 15 minutes | Ensures elution of the non-polar analyte with good peak shape. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | ||
| Detector | ELSD or RI | Necessary for detecting analytes without a UV chromophore. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Spectroscopic Characterization of Butane, 2-methoxy-3-methyl- and its Derivatives
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Butane, 2-methoxy-3-methyl- (Structure: CH₃(a)-CH(b)(OCH₃(c))-CH(d)(CH₃(e))-CH₃(f)), the predicted ¹H and ¹³C NMR spectra would show distinct signals corresponding to the different chemical environments of the protons and carbon atoms.
¹H NMR: Due to the presence of two chiral centers (at C2 and C3), the molecule exists as diastereomers, which could lead to a more complex spectrum than predicted for a single isomer. However, for a simplified analysis, we can predict the following: six distinct proton environments are expected. The signals would be split by neighboring protons according to the n+1 rule. For instance, the proton at C2 would be split by the protons on C1, C3, and the methoxy (B1213986) group (if coupling occurs across the oxygen, which is unlikely). More realistically, it would be split by the protons on C1 and C3.
¹³C NMR: Similarly, six distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the four butyl carbons, the methoxy carbon, and the methyl group attached to the butane chain.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for Butane, 2-methoxy-3-methyl-
| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Doublet | 3H | -CH(OCH₃)-CH₃ |
| b | ~3.4 | Multiplet | 1H | -CH (OCH₃)- |
| c | ~3.3 | Singlet | 3H | -OCH₃ |
| d | ~1.7 | Multiplet | 1H | -CH (CH₃)₂ |
| e | ~0.9 | Doublet | 3H | -CH(CH₃ )CH₃ |
| f | ~0.9 | Doublet | 3H | -CH(CH₃)CH₃ |
Table 4: Predicted ¹³C NMR Chemical Shifts for Butane, 2-methoxy-3-methyl-
| Carbon Position | Approx. Chemical Shift (ppm) |
| C1 | ~15-20 |
| C2 | ~80-85 |
| C3 | ~30-35 |
| C4 | ~15-20 |
| Methoxy Carbon | ~55-60 |
| C3-Methyl Carbon | ~15-20 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. pearson.com For Butane, 2-methoxy-3-methyl- (C₆H₁₄O), the molecular weight is 102.17 g/mol . nist.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 102.
The fragmentation is dominated by cleavages adjacent to the ether oxygen (alpha-cleavage), which stabilizes the resulting carbocation. libretexts.org
Alpha-Cleavage: The most significant fragmentation pathway for ethers involves the cleavage of a C-C bond adjacent to the oxygen atom.
Cleavage between C2 and C3 would result in a fragment at m/z 59 ([CH(OCH₃)CH₃]⁺), which is often a prominent peak for such ethers.
Cleavage between C1 and C2 could lead to a fragment at m/z 87 ([M - CH₃]⁺).
Other Fragmentations: Loss of the methoxy group (-OCH₃) could produce a fragment at m/z 71 ([M - OCH₃]⁺). Further fragmentation of the alkyl chain can also occur. docbrown.info
The NIST Mass Spectrometry Data Center provides a reference spectrum for Butane, 2-methoxy-3-methyl-, which shows a prominent base peak at m/z 45 and other significant peaks at m/z 59 and 43. nist.gov The m/z 45 peak likely corresponds to the [CH₃O=CH₂]⁺ ion formed after rearrangement.
Table 5: Major Ions in the Electron Ionization Mass Spectrum of Butane, 2-methoxy-3-methyl-
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 102 | [C₆H₁₄O]⁺ | Molecular Ion (M⁺) |
| 87 | [C₅H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl end. |
| 71 | [C₅H₁₁]⁺ | Loss of the methoxy radical (•OCH₃). |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage between C2 and C3. |
| 45 | [C₂H₅O]⁺ | Base Peak; likely [CH₃O=CH₂]⁺ after rearrangement. |
| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at C2. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of Butane, 2-methoxy-3-methyl- would be dominated by absorptions from C-H and C-O bonds.
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the alkyl and methoxy groups. docbrown.info
C-H bending: Absorptions in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the CH₂ and CH₃ groups. docbrown.info
C-O-C stretching: The most characteristic peak for an ether is the strong, asymmetric C-O-C stretching vibration, which appears in the 1070-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The C-C and C-O-C symmetric stretching vibrations would likely produce strong signals in the Raman spectrum, providing complementary information to the IR spectrum.
Table 6: Predicted Key IR Absorption Bands for Butane, 2-methoxy-3-methyl-
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 3000 | C-H (sp³) Stretch | Strong |
| 1450 - 1470 | C-H Bend (CH₂) | Medium |
| 1370 - 1385 | C-H Bend (CH₃) | Medium |
| 1070 - 1150 | C-O-C Asymmetric Stretch | Strong |
Method Validation and Quality Control in Analytical Studies of Butane, 2-methoxy-3-methyl-
The accurate and reliable quantification of "Butane, 2-methoxy-3-methyl-" in various matrices is contingent upon the implementation of a robustly validated analytical method and stringent quality control procedures. While specific, detailed public-domain reports on the validation of analytical methods exclusively for "Butane, 2-methoxy-3-methyl-" are not extensively available, the principles and practices for the analysis of volatile organic compounds (VOCs) are well-established. This compound, identified in environmental assessments and fuel-related studies, is typically analyzed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of individual components within a complex mixture. cpsc.govbirmingham.ac.uk
The validation of an analytical method ensures that the chosen procedure is fit for its intended purpose, providing data of known quality and reliability. Quality control measures are the day-to-day procedures that ensure the validated method remains in a state of control during routine analysis.
Method Validation Parameters
A comprehensive method validation for the analysis of "Butane, 2-methoxy-3-methyl-" by GC-MS would encompass the evaluation of several key performance characteristics. The following sections detail these parameters, supported by illustrative data that represents typical performance for a validated GC-MS method for a volatile organic compound of this nature.
Linearity and Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the analysis of "Butane, 2-methoxy-3-methyl-", a calibration curve would be generated by analyzing a series of standards of known concentrations. The linearity is typically evaluated by visual inspection of a plot of signal versus concentration and by the calculation of a correlation coefficient (r) or coefficient of determination (R²).
| Concentration (µg/L) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,000 |
This interactive table presents hypothetical data for a linearity study. The data shows a clear linear relationship between the concentration of "Butane, 2-methoxy-3-methyl-" and the instrument response, which would be confirmed by a high coefficient of determination (e.g., R² > 0.995).
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.
| Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
|---|---|---|
| 5.0 | 4.8 | 96.0 |
| 25.0 | 25.5 | 102.0 |
| 75.0 | 73.5 | 98.0 |
This interactive table displays illustrative accuracy data. The recovery values, which are close to 100%, indicate that the method is capable of accurately measuring the concentration of "Butane, 2-methoxy-3-methyl-" in the sample matrix.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Concentration (µg/L) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
|---|---|---|
| 10.0 | 4.5 | 6.2 |
| 50.0 | 3.1 | 4.8 |
This interactive table provides representative precision data. The low RSD values for both repeatability and intermediate precision suggest that the analytical method provides consistent and reproducible results for the analysis of "Butane, 2-methoxy-3-methyl-".
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For a GC-MS method, specificity is generally high due to the combination of chromatographic separation (retention time) and mass spectral data (mass-to-charge ratio of fragment ions). The unique mass spectrum of "Butane, 2-methoxy-3-methyl-" allows for its unambiguous identification and differentiation from other co-eluting compounds.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value (µg/L) |
|---|---|
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
This interactive table presents typical LOD and LOQ values for a sensitive GC-MS method. These values are crucial for determining the lower limits of reliable measurement for "Butane, 2-methoxy-3-methyl-".
Quality Control in Analytical Studies
To ensure the ongoing reliability of the analytical results for "Butane, 2-methoxy-3-methyl-", a robust quality control (QC) program is essential. This program would typically include:
Calibration Verification: At the beginning and end of each analytical run, and periodically throughout, a calibration standard is analyzed to verify the continued validity of the initial calibration.
Method Blanks: A blank sample (a matrix without the analyte) is analyzed with each batch of samples to check for contamination from reagents, glassware, or the instrument itself. epa.gov
Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of "Butane, 2-methoxy-3-methyl-" is analyzed with each batch. The recovery of the analyte in the LCS is used to monitor the performance of the method.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate. The results are used to assess the effect of the sample matrix on the analytical method.
Internal Standards: A known amount of a compound with similar chemical properties to "Butane, 2-methoxy-3-methyl-", but not expected to be present in the samples, is added to all standards, blanks, and samples. This helps to correct for variations in instrument response and sample preparation.
By adhering to these rigorous method validation and quality control practices, analytical laboratories can ensure the generation of high-quality, defensible data for the presence and concentration of "Butane, 2-methoxy-3-methyl-" in a variety of sample types.
Applications of Butane, 2 Methoxy 3 Methyl As a Chemical Reagent and Intermediate
Role of Butane (B89635), 2-methoxy-3-methyl- as a Solvent in Specialized Organic Syntheses
Information regarding the specific use of Butane, 2-methoxy-3-methyl- as a solvent in specialized organic syntheses is not found in the reviewed literature. A general assessment of its potential solvent properties can be inferred from its molecular structure and comparison to similar ethers.
Based on its ether functional group and branched alkyl structure, Butane, 2-methoxy-3-methyl- would be classified as a polar aprotic solvent. Its physical properties, compiled from various chemical data sources, are presented below. These properties are essential for predicting its behavior as a solvent, such as its ability to dissolve certain solutes and its suitability for various reaction temperatures.
Table 1: Physicochemical Properties of Butane, 2-methoxy-3-methyl-
| Property | Value |
|---|---|
| Molecular Formula | C6H14O |
| Molecular Weight | 102.17 g/mol |
| Boiling Point | 73.4 – 91.54 °C (estimates vary) |
| Density | 0.758 g/cm³ |
| Refractive Index | 1.384 |
Note: Some values are estimated from computational models.
The compatibility of a solvent with a reaction system depends on its inertness, boiling point, and ability to dissolve reactants while not interfering with the reaction mechanism. Ethers are generally less reactive than many other functional groups, suggesting potential compatibility with a range of organometallic reagents and in reactions that are sensitive to protic solvents. However, without specific studies, its compatibility remains theoretical.
There are no specific studies available that detail the impact of Butane, 2-methoxy-3-methyl- on reaction kinetics or thermodynamics. The choice of solvent can significantly influence reaction rates and equilibrium positions. For instance, polar aprotic solvents can accelerate certain nucleophilic substitution reactions. Thermodynamic data, such as the standard Gibbs free energy of formation and enthalpy of formation, have been estimated for this compound through computational methods, but experimental data on its interaction with solutes in reaction systems is absent.
Butane, 2-methoxy-3-methyl- as an Intermediate in the Synthesis of Complex Organic Molecules
The use of Butane, 2-methoxy-3-methyl- as a direct intermediate or precursor in the synthesis of complex organic molecules, including as a building block for chiral structures, is not documented in the public domain.
While chiral synthesis is a major field in organic chemistry, there is no evidence to suggest that Butane, 2-methoxy-3-methyl- is a commonly used starting material for producing chiral building blocks. The synthesis of chiral molecules typically involves asymmetric reactions or the use of starting materials from the "chiral pool" of natural products. The specific stereoisomer, (2R)-2-methoxy-3-methylbutane, is listed in chemical databases, but its synthesis and applications are not described in the available literature.
No published multi-step synthetic sequences were found that incorporate Butane, 2-methoxy-3-methyl- as a key intermediate. Its potential for such use would depend on the reactivity of its C-H bonds or the ether linkage, which are generally of low reactivity, making it more suitable as a solvent than a reactive intermediate under many conditions.
Exploration of Butane, 2-methoxy-3-methyl- in Industrial Chemical Processes
There is no information available to indicate that Butane, 2-methoxy-3-methyl- is utilized in any significant industrial chemical processes. While structurally related ethers, such as tert-Amyl Methyl Ether (TAME), have industrial relevance as fuel additives, the same has not been reported for 2-methoxy-3-methylbutane. A document from the Florida Department of Health noted its presence as a volatile organic compound during indoor air quality testing, which points to its existence but not its industrial application floridahealth.gov.
Process Chemistry Considerations for Scalable Production
The scalable production of Butane, 2-methoxy-3-methyl- can be approached through several established ether synthesis routes. The most industrially prevalent method for analogous structures, such as fuel ethers, is the acid-catalyzed reaction of an alkene with an alcohol. An alternative, classic approach is the Williamson ether synthesis, which is versatile but presents its own set of challenges on an industrial scale.
A plausible and industrially relevant route to Butane, 2-methoxy-3-methyl- is the etherification of isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) with methanol (B129727). This process is analogous to the production of tert-amyl methyl ether (TAME), a well-known gasoline additive. globalfuelethers.comacs.org The reaction is typically carried out in the liquid phase over a solid acid catalyst.
Key Process Parameters and Considerations:
Reaction Temperature and Pressure: The etherification reaction is exothermic and equilibrium-limited. researchgate.net Operating temperatures are typically maintained in the range of 50-100°C to favor the equilibrium position towards the product while ensuring a reasonable reaction rate. The pressure is kept sufficiently high to maintain the reactants in the liquid phase.
Feedstock Purity: The C5 feed stream from a refinery, which contains isoamylene, also includes other C5 isomers and impurities. The concentration of reactive isoamylenes directly impacts the efficiency of the process.
Molar Ratio of Reactants: A slight excess of methanol is often used to drive the reaction towards completion and maximize the conversion of the more valuable isoamylene. However, a large excess of methanol can lead to increased downstream separation costs.
Catalyst Selection: The choice of catalyst is critical for both activity and selectivity. Strong-acid ion-exchange resins are commonly employed due to their high activity and ease of separation from the product stream.
Reactor Design: Fixed-bed reactors are a common choice for this type of liquid-phase reaction, allowing for continuous operation and straightforward catalyst handling. ogj.com Catalytic distillation is an advanced process option where reaction and separation occur simultaneously in a single unit, which can enhance conversion by continuously removing the ether product from the reaction zone. researchgate.net
Downstream Processing: The reactor effluent contains the desired ether, unreacted isoamylene and methanol, and other C5 hydrocarbons. Downstream processing typically involves distillation to separate the ether product from the lighter, unreacted components. The unreacted methanol and hydrocarbons can then be recycled back to the reactor. google.com
The Williamson ether synthesis, while a cornerstone of laboratory ether preparation, faces challenges in large-scale production. This method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For Butane, 2-methoxy-3-methyl-, this would likely involve the reaction of a sodium or potassium salt of 3-methyl-2-butanol (B147160) with a methylating agent like methyl chloride or dimethyl sulfate.
Challenges of Industrial Williamson Ether Synthesis:
Stoichiometric Base Requirement: The synthesis requires a stoichiometric amount of a strong base (like sodium hydride) to generate the alkoxide, which can be costly and generate significant salt waste. jk-sci.com
Solvent Selection: The reaction is often performed in polar aprotic solvents, which can be expensive and require recovery and recycling systems.
Side Reactions: Elimination reactions can compete with the desired substitution, especially with sterically hindered reactants, leading to the formation of alkenes as byproducts. chemistrytalk.org
Recent advancements have explored catalytic versions of the Williamson ether synthesis at high temperatures (above 300°C) using weaker alkylating agents, which could make this route more economically and environmentally viable for certain ethers. acs.org
| Parameter | Catalytic Etherification of Isoamylene | Williamson Ether Synthesis |
|---|---|---|
| Reactants | Isoamylene, Methanol | 3-methyl-2-butanol, Methyl Halide/Sulfate, Strong Base |
| Catalyst/Reagent | Acid Catalyst (e.g., Ion-Exchange Resin) | Stoichiometric Strong Base (e.g., NaH) |
| Typical Temperature | 50-100°C | Variable, can be elevated |
| Byproducts | Minimal, potential for di-isoamylene | Inorganic Salts, Alkenes (from elimination) |
| Industrial Scalability | High (established for similar fuel ethers) | Moderate (challenges with waste and cost) |
Catalytic Conversion in Industrial Contexts
The industrial production of ethers like Butane, 2-methoxy-3-methyl- is heavily reliant on catalytic processes to ensure high efficiency, selectivity, and sustainability. The catalytic etherification of isoamylene with methanol is the most probable industrial route, and the choice of catalyst is a key factor in the process's success.
Heterogeneous Acid Catalysts:
The most widely used catalysts for this type of etherification are solid acid catalysts, particularly macroporous sulfonic acid ion-exchange resins (e.g., Amberlyst-15). google.com These catalysts offer several advantages in an industrial setting:
High Activity: The sulfonic acid groups provide strong Brønsted acid sites that effectively catalyze the addition of methanol to the double bond of isoamylene.
Ease of Separation: Being solid beads, the catalyst is easily retained in a fixed-bed reactor, simplifying the separation from the liquid product stream and preventing catalyst contamination of the final product.
Selectivity: These resins show high selectivity towards the desired ether product, minimizing the formation of byproducts such as dimers of isoamylene or dimethyl ether.
Moderate Operating Conditions: They are active at relatively low temperatures, which is favorable for the exothermic and equilibrium-limited etherification reaction.
Other solid acid catalysts that have been explored for similar etherification reactions include zeolites and heteropolyacids. google.com Zeolites can offer shape selectivity, which could be advantageous, but may be more susceptible to deactivation by coking.
Catalytic Cycle for Etherification (simplified):
Protonation: The alkene (isoamylene) is protonated by an acid site on the catalyst to form a tertiary carbocation intermediate.
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the carbocation.
Deprotonation: The resulting protonated ether loses a proton to regenerate the acid site on the catalyst, yielding the final ether product, Butane, 2-methoxy-3-methyl-.
Catalyst Deactivation and Regeneration:
Over time, catalysts can lose activity due to factors such as coking (deposition of heavy organic compounds) or poisoning by impurities in the feedstock. In an industrial setting, this necessitates periodic regeneration or replacement of the catalyst. Regeneration procedures might involve washing with a solvent to remove coke precursors or a controlled burn-off of carbon deposits.
| Catalyst Type | Active Sites | Operating Temperature (°C) | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfonic Acid Ion-Exchange Resins | -SO3H groups | 50-120 | High activity, easy separation, high selectivity | Limited thermal stability |
| Zeolites | Brønsted acid sites in pores | 100-300 | High thermal stability, shape selectivity | Potential for coking, diffusion limitations |
| Heteropolyacids | Strong Brønsted acidity | Variable | Very high acidity | Can be soluble in polar media, lower surface area |
Theoretical and Computational Chemistry Studies of Butane, 2 Methoxy 3 Methyl
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. unipd.it These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netdntb.gov.ua It is a widely used approach due to its balance of accuracy and computational cost. unipd.it For Butane (B89635), 2-methoxy-3-methyl-, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and thermodynamic properties.
Table 1: Hypothetical DFT Calculated Thermodynamic Properties of Butane, 2-methoxy-3-methyl-
| Property | Calculated Value | Unit |
|---|---|---|
| Enthalpy of Formation (gas) | -309.95 | kJ/mol |
| Gibbs Free Energy of Formation | -110.24 | kJ/mol |
| Molar Entropy | 350.2 | J/(mol·K) |
Note: The data in this table is illustrative and based on general expectations for similar ethers, as specific literature values for Butane, 2-methoxy-3-methyl- are not available.
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. dergipark.org.tr
For Butane, 2-methoxy-3-methyl-, a molecular orbital analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The oxygen atom of the methoxy (B1213986) group, with its lone pairs of electrons, would be expected to have a significant contribution to the HOMO.
Table 2: Hypothetical Molecular Orbital Energies for Butane, 2-methoxy-3-methyl-
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.85 |
| LUMO | 1.23 |
Note: This data is hypothetical and serves to illustrate the expected outputs of a molecular orbital analysis.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net For Butane, 2-methoxy-3-methyl-, MD simulations could provide insights into its conformational flexibility and how it interacts with other molecules. The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can be used to study the intermolecular interactions between Butane, 2-methoxy-3-methyl- and other molecules, such as solvents or other reactants. This is crucial for understanding its behavior in solution and its role in chemical reactions. The simulations would model the van der Waals and electrostatic interactions that govern these interactions.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can be a powerful tool for predicting the pathways of chemical reactions and identifying the structures of transition states. researchgate.net For Butane, 2-methoxy-3-methyl-, this could involve studying its reactions with other species, such as radicals or acids. By mapping the potential energy surface of the reacting system, computational methods can determine the most likely reaction mechanism and the activation energy required for the reaction to occur.
For example, the reaction of Butane, 2-methoxy-3-methyl- with a hydroxyl radical could be modeled to understand its atmospheric degradation. nih.gov Computational methods could identify which hydrogen atoms are most susceptible to abstraction and the subsequent steps in the oxidation process.
Cheminformatics Analysis of Butane, 2-methoxy-3-methyl- and Related Ether Analogues
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. A cheminformatics analysis of Butane, 2-methoxy-3-methyl- and its related ether analogues, such as 2-methoxybutane and 2-methoxy-2-methylbutane, could involve the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govnist.gov
These models correlate the structural or property descriptors of a set of molecules with their biological activity or a specific physical property. By analyzing a dataset of ethers, it would be possible to build a model that could predict properties such as boiling point, solubility, or reactivity for other, unstudied ethers.
Table 3: Comparison of Physicochemical Properties of Butane, 2-methoxy-3-methyl- and Related Ethers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (estimate) |
|---|---|---|---|
| Butane, 2-methoxy-3-methyl- | C6H14O | 102.17 | 91.54 |
| 2-Methoxybutane | C5H12O | 88.15 | 60.3 |
Note: Boiling point data is estimated and serves for comparative purposes.
This comparative data can be used to identify trends and build predictive models within a cheminformatics framework.
Comparative Studies and Structure Reactivity Relationships
Comparison of Reactivity Profiles with Other Branched Ethers
The reactivity of Butane (B89635), 2-methoxy-3-methyl-, is best understood in the context of other branched ethers. Generally, ethers are characterized by their relative inertness, making them suitable as solvents in a variety of chemical reactions. masterorganicchemistry.comlibretexts.org Their principal reaction is acid-catalyzed cleavage, and the rate and mechanism of this reaction are highly dependent on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org
In comparison to linear ethers, branched ethers such as Butane, 2-methoxy-3-methyl-, exhibit modified reactivity primarily due to steric hindrance around the ether linkage. For instance, the acid-catalyzed cleavage of diethyl ether, a linear ether, proceeds at a moderate rate. In contrast, ethers with secondary or tertiary branching, like diisopropyl ether or methyl tert-butyl ether (MTBE), show distinct reactivity patterns. Diisopropyl ether, with two secondary carbons attached to the oxygen, is known to be more prone to forming explosive peroxides upon standing in air compared to diethyl ether, a reactivity trait that can be extrapolated to other similarly structured ethers.
The reactivity of Butane, 2-methoxy-3-methyl-, which has two secondary carbons bonded to the ether oxygen, is expected to be influenced by the steric bulk of the isopropyl and sec-butyl groups. In acid-catalyzed cleavage reactions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.comlibretexts.org For ethers with secondary alkyl groups, the pathway can be a mixture of S(_N)1 and S(_N)2, or lean towards one depending on the specific reaction conditions and the stability of the potential carbocation intermediates. Given the secondary nature of the carbons attached to the oxygen in 2-methoxy-3-methylbutane, its cleavage is likely to proceed through a mechanism with some S(_N)1 character, though less so than a tertiary ether like MTBE. The presence of branching increases the steric hindrance, which can slow down the rate of S(_N)2 attack.
A comparative look at the reactivity of some branched ethers is presented in the table below.
| Ether | Structure | Typical Reactivity Profile |
| Diisopropyl Ether | (CH(_3))(_2)CH-O-CH(CH(_3))(_2) | Prone to peroxide formation; undergoes acid cleavage. |
| Methyl tert-butyl ether (MTBE) | (CH(_3))(_3)C-O-CH(_3) | Acid cleavage proceeds readily via an S(_N)1 mechanism due to the stable tertiary carbocation. |
| Butane, 2-methoxy-3-methyl- | CH(_3)CH(CH(_3))CH(OCH(_3))CH(_3) | Expected to undergo acid cleavage, likely via a mixed S(_N)1/S(_N)2 or S(_N)2 mechanism, with potential for peroxide formation. |
| sec-Butyl methyl ether | CH(_3)CH(_2)CH(CH(_3))OCH(_3) | Undergoes acid cleavage, with the nucleophile attacking the less hindered methyl group in an S(_N)2 reaction. |
Structural Homologies and Analogies with Related Butane Derivatives
The structure of Butane, 2-methoxy-3-methyl-, shares homologies with other substituted butane derivatives. The butane backbone is a common structural motif in organic chemistry, and the properties of its derivatives are heavily influenced by the nature and position of the functional groups.
A primary structural analog is 2-methylbutane (isopentane). The introduction of a methoxy (B1213986) group at the 2-position and a methyl group at the 3-position significantly alters the molecule's polarity and reactivity compared to the parent alkane. While 2-methylbutane's reactions are characteristic of alkanes, such as free-radical halogenation, the presence of the ether functional group in 2-methoxy-3-methylbutane introduces a site of Lewis basicity at the oxygen atom, making it susceptible to reactions with acids.
The table below compares some physical properties of Butane, 2-methoxy-3-methyl- with related butane derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) (estimated) |
| Butane | C(4)H({10}) | 58.12 | -0.5 |
| 2-Methylbutane | C(5)H({12}) | 72.15 | 27.7 |
| 2-Butanol | C(4)H({10})O | 74.12 | 99.5 |
| Butane, 2-methoxy-3-methyl- | C(6)H({14})O | 102.17 | 91.54 |
Influence of Methoxy Substitution and Branching on Chemical Properties
The chemical properties of Butane, 2-methoxy-3-methyl- are a direct consequence of the interplay between the methoxy group and the branched alkyl structure.
The methoxy group (-OCH(_3)) introduces a polar C-O bond and a lone pair of electrons on the oxygen atom. This has several consequences:
Basicity: The lone pairs on the oxygen atom make the ether a Lewis base, capable of reacting with Lewis acids and protonating in the presence of strong acids. This is the initial step in the acid-catalyzed cleavage of the ether.
Solubility: The polar nature of the ether linkage imparts some solubility in polar solvents, although the hydrocarbon portion of the molecule is nonpolar.
Electronic Effects: The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the adjacent carbon atoms. However, the lone pairs on the oxygen can also participate in hyperconjugation, which can have an electron-donating effect.
The branching in the butane chain, specifically the methyl groups at the 2- and 3-positions, introduces significant steric hindrance around the ether oxygen. This steric bulk influences the molecule's reactivity in several ways:
Reaction Rates: Steric hindrance can impede the approach of reagents to the reaction center. In the case of an S(_N)2 reaction, a bulky nucleophile would have difficulty accessing the carbon atom adjacent to the ether oxygen.
Reaction Mechanisms: As mentioned earlier, significant steric hindrance can disfavor the S(_N)2 mechanism and promote the S(_N)1 mechanism if a stable carbocation can be formed. For 2-methoxy-3-methylbutane, the secondary nature of the carbons makes the formation of a carbocation less favorable than for a tertiary ether.
Stereoelectronic Effects in Butane, 2-methoxy-3-methyl- and Related Systems
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the structure and reactivity of a molecule. In Butane, 2-methoxy-3-methyl-, several stereoelectronic effects can be considered.
One important effect in ethers is the gauche effect , which describes the tendency of certain substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. This is often attributed to stabilizing hyperconjugative interactions between a donor orbital (e.g., a C-H bonding orbital) and an acceptor orbital (e.g., a C-O antibonding orbital). In the various conformations of 2-methoxy-3-methylbutane, the relative orientations of the methyl and methoxy groups will be influenced by these stabilizing interactions, in addition to steric considerations.
Another relevant stereoelectronic effect is the anomeric effect , though it is more pronounced in cyclic systems like pyranoses. An analogous effect can be considered in acyclic ethers, where a lone pair on the oxygen atom can interact with an adjacent anti-periplanar σ* orbital. This interaction can influence bond lengths, bond angles, and rotational barriers. For Butane, 2-methoxy-3-methyl-, the rotation around the C-O bonds will be influenced by the desire to maximize these stabilizing orbital overlaps while minimizing steric repulsions.
The reactivity of the molecule can also be influenced by stereoelectronic effects. For example, in an S(_N)2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (anti-periplanar). The conformational preferences of the molecule, dictated by stereoelectronic effects, can influence the ease with which this geometry can be achieved. Similarly, in an S(_N)1 reaction, the stability of the resulting carbocation can be influenced by hyperconjugation with adjacent C-H or C-C bonds, a classic stereoelectronic effect. The specific arrangement of these bonds relative to the empty p-orbital of the carbocation will determine the extent of this stabilization.
Future Research Directions and Emerging Areas
Development of Novel Sustainable Synthesis Routes for Butane (B89635), 2-methoxy-3-methyl-
The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthesis methods for valuable compounds. For Butane, 2-methoxy-3-methyl-, future research will likely focus on moving away from traditional synthesis pathways, such as the Williamson ether synthesis which often involves stoichiometric amounts of base and potentially hazardous alkylating agents, towards more sustainable alternatives.
Key research areas include:
Catalytic Methylation: Investigating the use of green methylating agents like dimethyl carbonate (DMC) to replace traditional, more hazardous reagents. DMC is a non-toxic compound that can methylate alcohols in the presence of a suitable catalyst, producing only methanol (B129727) and carbon dioxide as byproducts. Research into catalysts for the methylation of 3-methyl-2-butanol (B147160) could offer a sustainable route. A similar approach has been successfully evaluated for the synthesis of 3-methoxybutan-2-one (B3048630) from acetoin (B143602) using dimethyl carbonate. nih.gov
Bio-based Feedstocks: Exploring pathways that utilize starting materials derived from renewable biomass. For instance, developing biocatalytic or chemocatalytic routes to produce the precursor alcohol, 3-methyl-2-butanol, from fermented sugars or other bio-based platform molecules would significantly improve the sustainability profile of the final product.
Atom Economy and Process Mass Intensity (PMI): Future synthetic strategies will be evaluated based on metrics like atom economy and PMI. The goal is to design routes that maximize the incorporation of reactant atoms into the final product and minimize waste generation. The sustainable synthesis of 3-methoxybutan-2-one demonstrated an improved PMI, a principle that could be applied here. nih.gov
Table 1: Comparison of Potential Synthesis Routes
| Synthesis Route | Precursors | Reagents/Catalysts | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Catalytic Methylation | 3-methyl-2-butanol, Dimethyl Carbonate | Heterogeneous or homogeneous catalysts | Non-toxic reagents, reduced waste, improved safety | Catalyst development and optimization |
| Biocatalytic Synthesis | Bio-derived substrates (e.g., glucose) | Engineered microorganisms, isolated enzymes | Renewable feedstocks, mild reaction conditions | Metabolic engineering, enzyme discovery |
| Direct Etherification | Isoamylene, Methanol | Acidic catalysts (e.g., zeolites, ion-exchange resins) | High atom economy, continuous processing potential | Catalyst stability and selectivity |
Exploration of Butane, 2-methoxy-3-methyl- in Advanced Materials Synthesis
The unique solvent properties and molecular structure of ethers like Butane, 2-methoxy-3-methyl- suggest potential applications in the synthesis of advanced materials. Research in this area is nascent but holds promise.
Polymer Synthesis: Its potential as a reaction solvent in polymerization processes warrants investigation. Its boiling point and polarity could be suitable for specific types of polymerizations, such as cationic ring-opening polymerization, where solvent choice is critical for controlling reaction kinetics and polymer properties. bit.edu.cn It could serve as a greener alternative to more hazardous or volatile solvents currently in use.
Nanoparticle Synthesis: The synthesis of nanoparticles often requires precise control over reaction conditions, where the solvent plays a crucial role in precursor solubility, nucleation, and growth. Future studies could explore the use of Butane, 2-methoxy-3-methyl- as a medium for synthesizing metal, metal oxide, or polymer nanoparticles, potentially influencing their size, shape, and surface chemistry.
Electrolyte Formulations: In the field of energy storage, novel electrolyte components are continuously sought for lithium-ion batteries and other electrochemical devices. While a different class of compound, copolymers derived from oxetane (B1205548) monomers have been investigated for their ion conductivity, suggesting that ether-containing structures can be relevant in this field. bit.edu.cn The dielectric properties and electrochemical stability of Butane, 2-methoxy-3-methyl- could be evaluated to determine its suitability as a co-solvent or additive in electrolyte formulations.
Integration of Butane, 2-methoxy-3-methyl- into Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. mt.comresearchgate.net Integrating the synthesis of Butane, 2-methoxy-3-methyl- into a continuous flow setup is a key direction for future process development.
The benefits of applying flow chemistry to ether synthesis include:
Enhanced Safety: Many etherification reactions are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. illinois.edu This is particularly relevant for potentially hazardous reactions. europa.eu
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, minimizing the formation of byproducts. mt.com
Scalability and Automation: Flow processes can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). researchgate.net These systems are also highly amenable to automation, allowing for unattended operation and high-throughput screening of reaction conditions. europa.eu
Future research would involve designing a flow reactor setup, possibly using packed-bed catalysts for heterogeneous reactions, to achieve a continuous and efficient synthesis of the target molecule.
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
To optimize and control the synthesis of Butane, 2-methoxy-3-methyl-, especially in continuous flow systems, advanced analytical techniques are indispensable. Process Analytical Technology (PAT) enables real-time monitoring of chemical reactions, providing immediate feedback on reaction progress and product quality. nih.gov
Future research will focus on implementing various in-situ spectroscopic methods:
NMR Spectroscopy: Benchtop NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products. magritek.com Its application would allow for precise kinetic analysis and optimization of the synthesis.
Infrared (IR) and Raman Spectroscopy: In-line IR and Raman probes can monitor the disappearance of reactant functional groups and the appearance of product signatures in real-time. These techniques are robust and can be readily integrated into flow reactors. researchgate.net
Mass Spectrometry: On-line mass spectrometry can provide rapid analysis of the reaction mixture, identifying components and tracking their concentrations over time. researchgate.net
By combining these techniques, a comprehensive, data-rich understanding of the synthesis can be achieved, facilitating rapid optimization and robust process control. researchgate.nethitec-zang.de This multi-PAT approach is a significant step towards the data-driven manufacturing of chemicals. nih.gov
Table 2: Applicable Real-Time Monitoring Techniques
| Technique | Type of Information Provided | Advantages for Synthesis Monitoring |
|---|---|---|
| NMR Spectroscopy | Quantitative concentration of species, structural information | High specificity, non-destructive, detailed kinetic data. magritek.com |
| FTIR/Raman Spectroscopy | Functional group analysis, reaction progress | Fast response, suitable for liquid and gas phases, robust for process environments. researchgate.net |
| Mass Spectrometry | Molecular weight confirmation, impurity tracking | High sensitivity, rapid analysis, identification of unknown byproducts. researchgate.net |
| UV/Vis Spectroscopy | Concentration of chromophoric species | Simple, cost-effective, useful for specific reaction steps involving UV-active compounds. researchgate.net |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying 2-methoxy-3-methylbutane in complex mixtures?
- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) is a robust approach. Use retention indices (RI) for identification by comparing experimental RI values with literature data. Non-polar columns (e.g., DB-5) and polar columns (e.g., DB-WAX) can resolve structural isomers. For example, Kovats RI values for similar ethers range between 800–1,000 on non-polar columns under programmed temperature conditions .
Q. How can researchers ensure the purity of synthesized 2-methoxy-3-methylbutane?
- Methodological Answer : Combine GC with flame ionization detection (GC-FID) and RI validation. Replicate injections under isothermal and temperature-programmed conditions to confirm peak homogeneity. Cross-reference thermodynamic data (e.g., boiling points, vapor pressures) with NIST-standardized values for analogous compounds to detect impurities .
Advanced Research Questions
Q. How should experiments be designed to study liquid-liquid equilibrium (LLE) behavior of 2-methoxy-3-methylbutane in solvent systems?
- Methodological Answer :
System Setup : Use an equilibration cell with precise temperature (±0.1°C) and pressure (±0.01 MPa) control. Inject known weights of 2-methoxy-3-methylbutane and solvent (e.g., bitumen analogs) .
Sampling : After equilibration, collect coexisting phases and measure densities (vibrating-tube densitometers) and viscosities (rotational viscometers).
Composition Analysis : Use gravimetric or chromatographic methods to determine component weight fractions. For example, phase separation at ≤150°C in butane/bitumen systems was confirmed via repeated density and viscosity measurements .
Q. How can contradictions in phase equilibrium data (e.g., vapor-liquid vs. liquid-liquid) be resolved?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate trials at identical conditions to assess reproducibility (e.g., Yazdani and Maini’s repeated solubility measurements for butane/bitumen systems) .
- Variable Isolation : Systematically vary pressure (1–6 MPa) and temperature (50–190°C) to map phase boundaries. Discrepancies often arise from incomplete equilibration or metastable states .
- Data Validation : Compare results with predictive models (e.g., Peng-Robinson equation of state) and qualitative phase diagrams (e.g., P-T and P-x plots in ) .
Q. What thermodynamic parameters are critical for modeling phase behavior, and how are they experimentally determined?
- Methodological Answer :
- Key Parameters : Enthalpy of formation (ΔfH°), heat capacity (Cp), and activity coefficients. For 2-methoxy-2-methylbutane, ΔfH°gas = −306.5 ± 1.1 kJ/mol was measured via calorimetry .
- Measurement Techniques :
- Reaction Calorimetry : Quantify reaction enthalpies (e.g., etherification of alcohols).
- Vapor-Liquid Equilibrium (VLE) : Use static or dynamic methods to measure vapor pressures and derive activity coefficients.
- Density Functional Theory (DFT) : Validate experimental ΔfH° with computational models .
Data Presentation and Validation
Q. How should researchers present phase equilibrium data for peer review?
- Guidelines :
- Tabular Format : Include pressure (P), temperature (T), weight fractions (w), densities (ρ), and viscosities (µ). For example, Table 5–3 in summarizes LLE data for butane/bitumen at 50°C .
- Graphical Representation : Use P-T and P-x diagrams to illustrate phase boundaries (e.g., Figure 5–10 in ) .
- Uncertainty Reporting : Provide standard deviations for repeated measurements (e.g., ±0.5% for density in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
